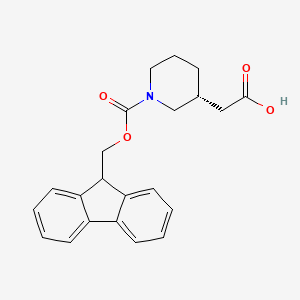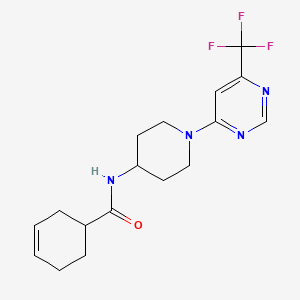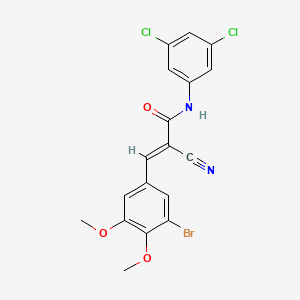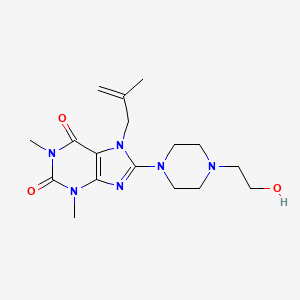![molecular formula C22H25N5O3 B2519120 5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021123-60-3](/img/structure/B2519120.png)
5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives is not directly detailed in the provided papers, but similar compounds have been synthesized which can offer insights into potential synthetic routes. For instance, paper describes the synthesis of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which are structurally related to pyrido[2,3-d]pyrimidines. The synthesis involved the formation of derivatives with high affinity for the 5-HT1A receptor, indicating a multi-step synthetic process that could potentially be adapted for the synthesis of the compound .
In paper , the synthesis of pyrazolo[3,4-d]pyrimidines is achieved by condensation of 4-acetyl-5-amino-1,3-dimethylpyrazole with amide dimethylacetals followed by treatment with ammonium acetate. This suggests that similar condensation reactions could be employed in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a fused pyrimidine ring system. The papers provided do not directly discuss the molecular structure of the specific compound , but they do provide information on related compounds. For example, paper discusses the regioselective amination of condensed pyrimidines, which could be relevant to understanding the reactivity and structural aspects of the pyrido[2,3-d]pyrimidine core.
Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives are not explicitly covered in the provided papers. However, paper discusses the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives from pyrimidines containing vicinal acetyl and methylthio groups. This indicates that the pyrido[2,3-d]pyrimidine core can undergo reactions such as oxidation and condensation with hydrazines, which could be relevant for the functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" are not directly reported in the provided papers. However, the papers do discuss properties of structurally related compounds, which can provide some indirect information. For instance, the affinity for the 5-HT1A receptor and serotonin transporter mentioned in paper suggests that the compound may have similar binding properties. The NMR spectroscopy data in paper could be indicative of the types of analytical techniques that might be used to characterize the physical and chemical properties of the compound.
科学的研究の応用
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, such as 5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have shown significant potential in medicinal chemistry. Their structural versatility allows for the synthesis of compounds with various pharmacological activities. For instance, certain pyrazolopyrimidines and pyrazolopyrimidine analogues have been evaluated for anticancer and anti-5-lipoxygenase activities. These compounds, synthesized via condensation processes, have demonstrated cytotoxic effects against specific cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antiviral Properties
Research has also revealed the antiviral properties of pyrimidine derivatives. Some studies have focused on synthesizing pyrazolopyrimidine derivatives to evaluate their efficacy against viruses like influenza A and hepatitis B. For example, novel N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives were found to exhibit moderate to high activities against hepatitis B virus (El‐Sayed et al., 2009).
Antibacterial and Antimicrobial Potential
Furthermore, some pyrimidine derivatives display antibacterial and antimicrobial activities. Compounds like pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin have shown efficacy against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990). Additionally, derivatives containing Schiff bases of certain amino acids have exhibited antibacterial activities against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Alwan et al., 2014).
作用機序
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in cell cycle regulation.
Mode of Action
It’s known that similar compounds interact with their targets, such as cdks, by binding to their active sites and inhibiting their activity . This results in the disruption of the cell cycle and potentially the death of the cell .
Biochemical Pathways
Compounds that inhibit cdks can affect multiple pathways related to cell cycle progression, dna replication, and transcription .
Result of Action
Inhibition of cdks can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
特性
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-1-methyl-3-[(3-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-5-4-6-17(13-15)14-27-21(29)19-18(7-8-23-20(19)24(3)22(27)30)26-11-9-25(10-12-26)16(2)28/h4-8,13H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFNPVXHCMILSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)N4CCN(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

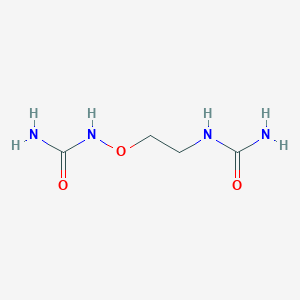
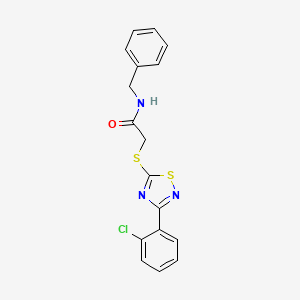
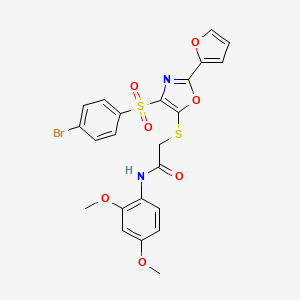
![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)
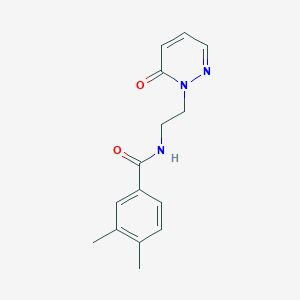
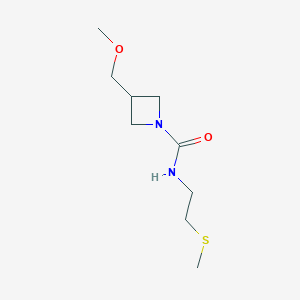
![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)


![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)
